1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid, also known as 1-(2,4-dichlorobenzyl)piperidine-2-carboxylic acid, is a chemical compound with the molecular formula CHClNO and a molecular weight of 288.17 g/mol. This compound is categorized under piperidine derivatives and is notable for its potential applications in medicinal chemistry, particularly in the development of cannabinoid receptor antagonists .
The compound is classified as a piperidinecarboxylic acid, specifically a substituted piperidine derivative. It is synthesized primarily for research purposes and has been studied for its interactions with cannabinoid receptors, which are implicated in various physiological processes . The compound's CAS number is 1042766-55-1, and it exhibits a purity of approximately 95% in commercial preparations .
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid typically involves several steps:
The molecular structure of 1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid features:
The structural representation can be expressed using SMILES notation: O=C(O)C1CCCCN1CC1=CC=C(Cl)C=C1Cl
.
This compound can participate in various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid primarily involves its interaction with cannabinoid receptors, particularly cannabinoid receptor 1 (CB1). It acts as an antagonist at these receptors:
These properties are crucial for handling and application in laboratory settings .
1-[(2,4-Dichlorophenyl)methyl]-2-piperidinecarboxylic acid is primarily used in scientific research focused on cannabinoid receptor modulation. Its applications include:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0